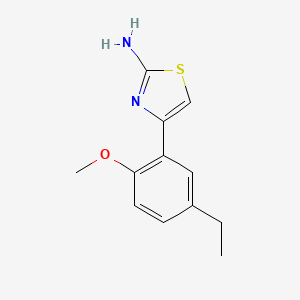

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine

説明

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(5-ethyl-2-methoxy-phenyl)-thiazol-2-ylamine is defined by the planar thiazole ring (C₃N₂S) and the substituted phenyl group. Key structural features include:

Crystallographic data for analogous thiazole derivatives (e.g., ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate) reveal that such compounds crystallize in orthorhombic or monoclinic systems, with molecular packing influenced by hydrogen bonding and π–π interactions. For the target compound, the ethyl group’s steric bulk and methoxy group’s electron-donating effects likely stabilize a specific conformation, though experimental crystallographic data remain unreported.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals for this compound include:

¹³C NMR would show distinct signals for the thiazole carbons (δ 120–160 ppm) and aromatic carbons (δ 110–150 ppm).

Infrared (IR) and Mass Spectrometric (MS) Profiling

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT optimization (B3LYP/6-31G(d,p)) predicts:

| Parameter | Value | Source |

|---|---|---|

| Thiazole C–N bond length | 1.32–1.35 Å | |

| Thiazole C–S bond length | 1.70–1.73 Å | |

| Phenyl-thiazole dihedral angle | 75–85° |

Electron density maps highlight the delocalized π-system in the thiazole ring and the inductive effects of the ethyl and methoxy substituents.

Molecular Orbital Analysis and Electron Density Mapping

- HOMO/LUMO Energies :

- HOMO : Localized on the thiazole ring and methoxy oxygen (–5.0 to –6.0 eV)

- LUMO : Dominated by the phenyl group (–1.0 to –2.0 eV)

- Electron Density : Highest in the thiazole sulfur and nitrogen atoms, with reduced density in the ethyl group due to steric effects.

特性

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-8-4-5-11(15-2)9(6-8)10-7-16-12(13)14-10/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAQVTUHVQVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Cyclization Using α-Haloketones and Thiourea

A common and effective method to prepare substituted thiazoles involves the reaction of α-haloketones with thiourea under controlled conditions:

- Reagents: 2-bromo-5-ethyl-1-(2-methoxyphenyl)ethanone (or analogous α-bromo ketone), thiourea.

- Conditions: Reflux in ethanol or methanol, sometimes in the presence of a base such as sodium ethoxide.

- Mechanism: Nucleophilic attack of thiourea sulfur on the α-haloketone carbon, followed by cyclization and elimination to form the thiazole ring.

- Outcome: Formation of 4-(5-ethyl-2-methoxy-phenyl)thiazol-2-amine or its precursors.

This method is supported by analogous syntheses of 2-amino-4-(methoxyphenyl)thiazole derivatives, where 2-bromoacetophenone derivatives react with thiourea to yield aminothiazoles.

Amidination of Benzonitrile Derivatives

An alternative route involves the conversion of 4-methoxybenzonitrile derivatives to benzamidine intermediates, which then react with sulfur-containing reagents to form the thiazole ring:

- Procedure: 4-methoxybenzonitrile is treated with sodium methoxide in anhydrous methanol, followed by ammonium chloride addition to form benzamidine.

- Subsequent Reaction: The benzamidine intermediate is reacted with perchloromethyl mercaptan and sodium hydroxide at low temperatures (below 10°C) to yield the thiazole ring system.

- Purification: Silica gel chromatography is used to isolate the pure thiazole derivative.

This method allows for the introduction of the methoxyphenyl group prior to ring closure, facilitating substitution pattern control.

Functional Group Transformations and Amination

- Aminothiazoles can be further functionalized by reactions with ethyl cyanoacetate and sodium ethoxide under reflux to introduce additional substituents or modify the amino group environment.

- Acylation or amidation reactions using anhydrides and coupling agents like dimethylaminopyridine (DMAP) and EDAC in dichloromethane enable the synthesis of derivatives with tailored properties.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization of α-haloketone + thiourea | 2-bromo-5-ethyl-1-(2-methoxyphenyl)ethanone, thiourea, EtOH, reflux | 78–100 °C | 3–8 hours | Up to 73% | Mild acidic to neutral pH, base workup |

| 2 | Amidination of benzonitrile | 4-methoxybenzonitrile, sodium methoxide, NH4Cl, MeOH | Room temp to reflux | 48 + 24 hours | Crude intermediate | Used without further purification |

| 3 | Thiazole ring formation | Benzamidine, perchloromethyl mercaptan, NaOH, 0–10 °C | <10 °C | 15 min + 3–5 h | Moderate | Low temperature to control reaction |

| 4 | Amination/functionalization | Aminothiazole, ethyl cyanoacetate, sodium ethoxide, reflux | Reflux | 3 hours | Variable | Followed by chromatographic purification |

Detailed Research Findings

- The cyclization method using α-haloketones and thiourea is widely favored due to its simplicity, mild reaction conditions, and relatively high yields (up to 73%).

- The amidination approach allows for the introduction of the methoxyphenyl substituent before ring closure, which can be advantageous for regioselectivity and purity.

- Low-temperature conditions during the thiazole ring formation step are critical to avoid side reactions and ensure high selectivity.

- Purification typically involves solvent extraction (e.g., dichloromethane or ether) and silica gel chromatography to isolate the target compound with high purity.

- Functionalization of the amino group on the thiazole ring can be achieved via acylation or alkylation, expanding the compound’s chemical diversity for potential biological applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| α-Haloketone + Thiourea | 2-bromo-5-ethyl-1-(2-methoxyphenyl)ethanone, thiourea | Reflux in EtOH, 78–100 °C, 3–8 h | High yield, simple, mild conditions | Requires α-haloketone precursor |

| Amidination + Thiazole Formation | 4-methoxybenzonitrile, sodium methoxide, perchloromethyl mercaptan, NaOH | Low temp (<10 °C), long reaction times | Good regioselectivity, controlled substitution | Longer reaction time, multi-step |

| Amination/Functionalization | Aminothiazole, ethyl cyanoacetate, sodium ethoxide | Reflux, 3 h | Versatile for derivative synthesis | Requires further purification |

化学反応の分析

Types of Reactions

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the phenyl substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties have demonstrated activity against human glioblastoma and melanoma cells due to their ability to induce apoptosis and inhibit cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Glioblastoma | 10–30 | Apoptosis induction |

| Compound B | Melanoma | 24.38 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

Anticonvulsant Properties

Thiazole derivatives are also recognized for their anticonvulsant activities. Research has shown that certain thiazole-containing compounds can significantly reduce seizure activity in animal models, suggesting potential for treating epilepsy and other seizure disorders . The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring influence anticonvulsant efficacy, with specific electron-withdrawing groups enhancing activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their therapeutic effects. The presence of specific functional groups can significantly affect the biological activity of these compounds.

Key Structural Features

- Methoxy Group : The methoxy group at the 2-position of the phenyl ring has been linked to enhanced cytotoxicity against cancer cell lines.

- Substituents : Variations in substituents on the thiazole ring influence both potency and selectivity against targets such as cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

Case Studies

Several studies illustrate the application of this compound in preclinical models:

Study on Anticancer Efficacy

A study conducted by researchers synthesized a series of thiazole derivatives, including this compound, which were tested against various cancer cell lines including HCT116 and HepG2. Results indicated that this compound exhibited significant antiproliferative effects with an IC50 value lower than standard chemotherapeutics like cisplatin .

Anticonvulsant Activity Assessment

In another investigation, a range of thiazole derivatives were evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) model. The results demonstrated that compounds with similar structural features to this compound provided substantial protection against seizures, indicating its potential utility in epilepsy management .

作用機序

The mechanism of action of 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural Modifications and Substituent Effects

The biological and chemical properties of thiazol-2-ylamine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-ylamine Derivatives

Key Observations:

- Substituent Position: The position of substituents (e.g., methoxy at 2- vs. 4-position) significantly impacts electronic and steric effects.

- Electron Effects : Chloro () and nitro () substituents introduce electron-withdrawing effects, enhancing electrophilic reactivity and enzyme inhibition (e.g., HDAC6 selectivity). In contrast, methoxy and ethyl groups () improve lipophilicity, aiding membrane permeability .

- Biological Activities : Analogs like INH1/INH2 () with aryl-thiazolyl scaffolds show anticancer activity via Nek2/Hec1 pathway inhibition. The target compound’s ethyl and methoxy groups may similarly enhance tumor cell penetration .

生物活性

4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H14N2OS

- Molecular Weight : 234.32 g/mol

- CAS Number : 383132-58-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : It can inhibit enzymes involved in critical cellular processes, such as those related to cancer cell proliferation.

- Membrane Disruption : The compound exhibits antimicrobial properties by interacting with microbial cell membranes, leading to their disruption and subsequent cell death .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial properties. These compounds are effective against various bacterial and fungal strains. For instance:

- Antifungal Effects : Studies have shown that thiazole derivatives can inhibit the growth of Candida albicans and Candida parapsilosis with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anticancer Potential

Thiazole compounds have been explored for their anticancer potential across multiple cancer cell lines. Notable findings include:

- Cell Line Efficacy : The compound has shown effectiveness against human glioblastoma and melanoma cell lines, exhibiting IC50 values in the range of 10–30 µM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. For this compound:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against various pathogens and cancer cells.

- Lipophilicity : Higher lipophilicity contributes to better membrane permeability, enhancing bioavailability and efficacy in biological systems .

Study on Anticancer Activity

A comprehensive study investigated the anticancer properties of thiazole derivatives, including this compound. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | U251 (glioblastoma) | 15 | Enzyme inhibition |

| WM793 (melanoma) | 25 | Membrane disruption |

This study demonstrated that the compound effectively inhibited cell growth through both direct cytotoxicity and modulation of key signaling pathways involved in tumor progression.

Study on Antimicrobial Activity

In another study focusing on antimicrobial efficacy:

| Compound | Target Organism | MIC (µg/mL) | Comparison to Ketoconazole |

|---|---|---|---|

| This compound | Candida albicans | 1.50 | Comparable |

| Candida parapsilosis | 1.23 | Comparable |

These findings suggest that the thiazole derivative possesses strong antifungal activity, making it a candidate for further development as an antifungal agent.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Ethyl-2-methoxy-phenyl)-thiazol-2-ylamine?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions or coupling of pre-functionalized aromatic amines with thiazole precursors. For example, refluxing equimolar amounts of a benzenamine derivative (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) with aryl isothiocyanates in DMF for 4 hours yields thiazole-amine derivatives . Key parameters include solvent choice (e.g., DMF for high polarity), reaction time (4–12 hours), and purification via recrystallization (e.g., ethanol). Yield optimization may require adjusting stoichiometry or introducing catalysts like HCl to accelerate cyclization .

Q. How can structural characterization of this compound be performed?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and ethyl (-CH₂CH₃) protons and carbons. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole core .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous thiadiazole derivatives in .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, C. albicans) with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., AMPK inhibition studies in ) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible intermediates and transition states. For instance, ICReDD’s approach integrates computational modeling with experimental validation to narrow optimal reaction conditions (e.g., solvent, temperature) . Tools like Gaussian or ORCA can simulate reaction energetics, while machine learning models trained on reaction databases (e.g., Reaxys) identify novel pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing.

- Dose-Response Curves : Compare EC₅₀ values across multiple concentrations (e.g., Table 1 in shows species-specific activity variations) .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer: SAR studies require systematic modification of substituents:

- Electron-Donating Groups : Replace methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) to assess hydrophobicity effects.

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole (see ) and compare IC₅₀ values .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding motifs in target proteins (e.g., kinases in ) .

Q. What advanced separation techniques improve purification of synthetic intermediates?

Methodological Answer:

- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery (see CRDC subclass RDF2050104) .

- Chromatography : Prep-HPLC with C18 columns for high-resolution separation of polar intermediates.

- Crystallization Optimization : Screen solvents (e.g., ethanol vs. acetonitrile) and cooling rates to enhance crystal purity .

Key Considerations for Experimental Design

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines but may complicate purification .

- Scaling Challenges : Pilot reactions (1–5 mmol) should precede bulk synthesis to optimize safety and yield .

- Data Reproducibility : Document reaction parameters (pH, humidity) and use internal standards (e.g., deuterated solvents for NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。